

# In-Depth Technical Guide: Antiviral Agent 55 (Compound 95)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Antiviral agent 55, also identified as Compound 95, is a novel prodrug of the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir. Specifically, it is a tetradecanoyl conjugate of tenofovir alafenamide (TAF). This modification is designed to enhance the lipophilicity of the parent compound, potentially leading to improved cellular permeability and pharmacokinetic properties. As a derivative of tenofovir, a cornerstone in the treatment of Human Immunodeficiency Virus (HIV), Compound 95 is an inhibitor of both HIV-1 and HIV-2. This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and antiviral activity of this promising agent.

## **Discovery and Rationale**

The discovery of **Antiviral agent 55** is rooted in the ongoing effort to optimize the therapeutic profile of tenofovir. Tenofovir itself has poor oral bioavailability. To overcome this, prodrugs such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) were developed. TAF exhibits greater plasma stability and more efficient delivery of tenofovir into target cells compared to TDF, resulting in higher intracellular concentrations of the active diphosphate metabolite at a lower dose.

The rationale behind the development of Compound 95 was to further enhance the drug-like properties of TAF by conjugating it with a fatty acid, specifically the 14-carbon tetradecanoyl



(myristoyl) group. This lipophilic tail is intended to improve the molecule's ability to cross cell membranes, potentially leading to increased intracellular drug accumulation and enhanced antiviral potency.

## Synthesis of Antiviral Agent 55 (Compound 95)

The synthesis of **Antiviral agent 55** involves the acylation of the amino group of the L-alanine isopropyl ester moiety of tenofovir alafenamide (TAF).

## **General Synthetic Scheme:**

The synthesis is achieved through the reaction of tenofovir alafenamide (TAF) with myristoyl chloride in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dimethylformamide (DMF).

A more detailed, step-by-step experimental protocol is provided below.

## **Quantitative Antiviral Data**

The antiviral activity of Compound 95 has been evaluated in vitro against HIV-1. The available data demonstrates its potent inhibitory effects on viral replication.



| Compound                            | Concentration (ng/mL) | HIV Inhibition<br>(%) | Molar<br>Concentration<br>(μΜ) | Reference |
|-------------------------------------|-----------------------|-----------------------|--------------------------------|-----------|
| Antiviral agent 55<br>(Compound 95) | 100                   | 99.6                  | 0.145                          | [1]       |
| Antiviral agent 55<br>(Compound 95) | 10                    | 98.4                  | 0.0145                         | [1]       |
| Antiviral agent 55<br>(Compound 95) | 1                     | 70.9                  | 0.00145                        | [1]       |
| Antiviral agent 55<br>(Compound 95) | 0.1                   | 33                    | 0.000145                       | [1]       |
| Tenofovir<br>Alafenamide<br>(TAF)   | 100                   | >99                   | 0.210                          | [1]       |
| Tenofovir<br>Alafenamide<br>(TAF)   | 10                    | 91.7                  | 0.021                          | [1]       |
| Tenofovir<br>Alafenamide<br>(TAF)   | 1                     | 60.4                  | 0.0021                         | [1]       |
| Tenofovir<br>Alafenamide<br>(TAF)   | 0.1                   | 27.9                  | 0.00021                        | [1]       |

Note: Further studies are required to determine the precise IC50, EC50, and CC50 values for a comprehensive assessment of potency and cytotoxicity.

## **Mechanism of Action and Signaling Pathway**

The mechanism of action of **Antiviral agent 55** is contingent on its intracellular conversion to the active antiviral agent, tenofovir diphosphate.



## **Intracellular Activation Pathway:**



Click to download full resolution via product page

Intracellular activation and mechanism of action of **Antiviral Agent 55**.

Once inside the target cell, the tetradecanoyl group of Compound 95 is likely cleaved by cellular esterases to release TAF. TAF is then hydrolyzed by cathepsin A to tenofovir. Subsequently, tenofovir is phosphorylated by cellular kinases to its active diphosphate form, tenofovir diphosphate (TFV-DP). TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and, upon incorporation into the growing viral DNA chain, causes chain termination, thus halting viral replication.

## Experimental Protocols Synthesis of Antiviral agent 55 (Compound 95)

### Materials:

- Tenofovir Alafenamide (TAF)
- · Myristoyl chloride
- N,N-diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Hexane



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

#### Procedure:

- To a solution of Tenofovir Alafenamide (TAF) (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add myristoyl chloride (1.2 eq) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford **Antiviral agent 55** (Compound 95) as a solid.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

## In Vitro Anti-HIV Activity Assay (Single-Round Infection Assay)

This protocol is based on the use of TZM-bl reporter cells, which express CD4, CCR5, and CXCR4 and contain integrated luciferase and  $\beta$ -galactosidase genes under the control of the







### HIV-1 LTR.

### Materials:

- TZM-bl cells
- HEK293T cells
- HIV-1 Env-pseudotyped virus stock
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- DEAE-Dextran
- Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Experimental Workflow:





Click to download full resolution via product page

Workflow for the in vitro anti-HIV activity assay.



### Procedure:

- Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- Compound Preparation: Prepare serial dilutions of **Antiviral agent 55** in culture medium. Include a positive control (e.g., TAF) and a no-drug control.
- Drug Treatment: Remove the culture medium from the cells and add the prepared drug dilutions to the respective wells.
- Virus Infection: Add HIV-1 Env-pseudotyped virus to each well in the presence of DEAE-Dextran to enhance infection.
- Incubation: Incubate the plates for 48 hours at 37°C.
- Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.

## Conclusion

Antiviral agent 55 (Compound 95) represents a rational design approach to enhance the properties of the potent anti-HIV drug tenofovir alafenamide. By conjugating a lipophilic fatty acid, this novel prodrug demonstrates significant in vitro activity against HIV-1. The detailed synthetic and experimental protocols provided in this guide, along with the elucidation of its mechanism of action, offer a valuable resource for researchers in the field of antiviral drug discovery and development. Further investigation into its pharmacokinetic profile, cytotoxicity, and in vivo efficacy is warranted to fully assess its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antiviral Agent 55
  (Compound 95)]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15566519#antiviral-agent-55-discovery-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com